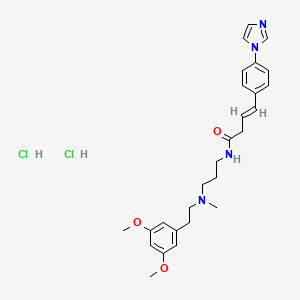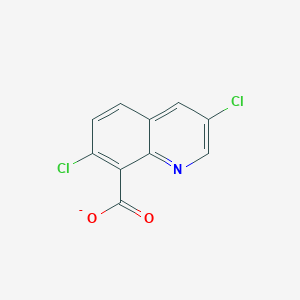
Quinclorac(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinclorac(1-) is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of quinclorac. The major species at pH 7.3. It is a conjugate base of a quinclorac.
Scientific Research Applications
Environmental Behavior and Risks
- Quinclorac, a selective herbicide, is used in China for controlling weeds in paddy fields. Its decay in acidic paddy soil follows first-order kinetics, with a half-life of approximately 28-30 days. Residues pose risks to subsequent crops like tobacco, showing dose-dependent phytotoxicity symptoms (Zhong et al., 2018).
Effects on Non-Target Plants
- Studies on tomato plants show that quinclorac drift can affect plant growth and development. Residue levels and half-lives in tomato tissue increase with the rate and number of applications, indicating potential for translocation into fruits (Lovelace et al., 2009).
Resistance Mechanisms in Weeds
- Resistance to quinclorac in Echinochloa phyllopogon involves insensitivity to quinclorac-induced ethylene production and enhanced detoxification capabilities (Yasuor et al., 2012).
Degradation Pathways
- The photolytic and photocatalytic degradation of quinclorac in different water types has been studied, revealing different rates and pathways in ultrapure and paddy field water. This contributes to understanding its environmental fate (Pareja et al., 2012).
Gene Expression in Rice
- Gene expression analysis in rice under quinclorac treatment highlights genes involved in detoxification, such as cytochrome P450 and GST, offering markers for studying its action and potential environmental impacts (Xu et al., 2015).
Effects on Rice Physiology
- The impact of quinclorac on rice physiology, specifically the role of salicylic acid in mitigating quinclorac toxicity, has been examined. This research aids in understanding the herbicide's phytotoxic responses (Wang et al., 2016).
Biodegradation by Microorganisms
- Studies show that certain microbial strains like Pseudomonas putida and Achromobacter sp. can effectively biodegrade quinclorac, suggesting potential applications in bioremediation (Yang et al., 2019).
Interaction with Proteins
- Research on the binding interaction between quinclorac and bovine serum albumin provides insights into its biochemical behavior, crucial for understanding its environmental and biological impacts (Han et al., 2009).
properties
Product Name |
Quinclorac(1-) |
|---|---|
Molecular Formula |
C10H4Cl2NO2- |
Molecular Weight |
241.05 g/mol |
IUPAC Name |
3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)/p-1 |
InChI Key |
FFSSWMQPCJRCRV-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



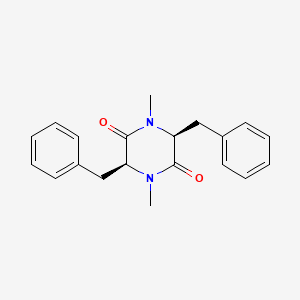

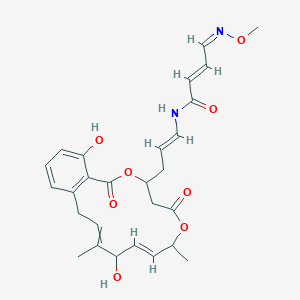
![(1S)-1-[5-[(3-fluorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-2-methyl-1-butanamine](/img/structure/B1237096.png)
![(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine](/img/structure/B1237097.png)

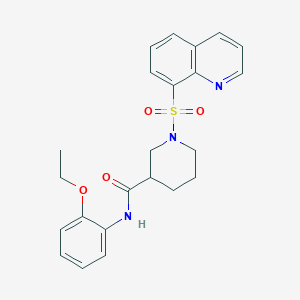
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide](/img/structure/B1237101.png)
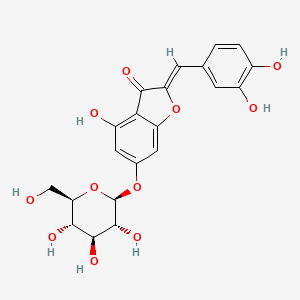
![2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B1237105.png)

